![molecular formula C23H25BrN2O B4932727 1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4932727.png)
1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide
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Overview
Description
Synthesis Analysis
The synthesis of imidazoazepine derivatives, such as the one , typically involves multistep reactions that start from readily available precursors. For instance, novel 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromides and their derivatives were synthesized using a reaction of aryl-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-amines with 1-biphenyl-4-yl-2-bromoethanone, demonstrating the versatility of this synthetic approach (Demchenko et al., 2020).
Molecular Structure Analysis
The molecular structure of imidazoazepine derivatives is characterized by the presence of a fused ring system, combining an imidazole ring and an azepine ring. This structural motif is often analyzed using X-ray crystallography to determine the precise arrangement of atoms within the molecule. For example, the crystal structure analysis of related compounds has revealed details about hydrogen bonding and the overall three-dimensional arrangement of the molecules (Yépes et al., 2013).
Chemical Reactions and Properties
Imidazoazepine derivatives participate in various chemical reactions, leveraging their unique structural features. They have been involved in the synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines through reactions with γ-bromodypnone, illustrating their reactivity and potential for creating diverse heterocyclic compounds (Potikha et al., 2011).
properties
IUPAC Name |
1-(4-methylphenyl)-2-(3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium-1-yl)ethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N2O.BrH/c1-18-11-13-20(14-12-18)22(26)17-24-16-21(19-8-4-2-5-9-19)25-15-7-3-6-10-23(24)25;/h2,4-5,8-9,11-14,16H,3,6-7,10,15,17H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKPYKXAYSMOBZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C[N+]2=C3CCCCCN3C(=C2)C4=CC=CC=C4.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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